1-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylpiperidine-3-carboxamide
Beschreibung
1-(4-Chlorophenyl)sulfonyl-N-naphthalen-1-ylpiperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a sulfonyl-linked 4-chlorophenyl group and a naphthalen-1-yl carboxamide moiety. The molecule’s design may target enzyme inhibition or receptor modulation, inferred from structural parallels to compounds with documented bioactivity (e.g., CYP51 inhibitors, cytotoxic chalcones, and triazole-based anticancer agents) .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylpiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c23-18-10-12-19(13-11-18)29(27,28)25-14-4-7-17(15-25)22(26)24-21-9-3-6-16-5-1-2-8-20(16)21/h1-3,5-6,8-13,17H,4,7,14-15H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRBXNKXQRPQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Sulfonylation of Piperidine-3-carboxylic Acid
The foundational step involves sulfonylation of (R)-piperidine-3-carboxylic acid with 4-chlorobenzenesulfonyl chloride. This reaction is typically conducted in tetrahydrofuran (THF) under basic conditions (e.g., sodium hydroxide) to deprotonate the piperidine nitrogen, enabling nucleophilic attack on the sulfonyl chloride. Intermediate (R)-1-((4-chlorophenyl)sulfonyl)piperidine-3-carboxylic acid is isolated with yields ranging from 58% to 70%, depending on substituent electronic effects.
Key Reaction Conditions
-
Solvent : THF or dichloromethane (CH₂Cl₂)
-
Base : NaOH or triethylamine
-
Temperature : 0–25°C
-
Catalyst : None required
Characterization Data
Amidation with 1-Naphthylamine
The carboxylic acid intermediate is activated for amide coupling with 1-naphthylamine. Two primary strategies are employed:
Acid Chloride Route
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene. Subsequent reaction with 1-naphthylamine in CH₂Cl₂ at 0°C yields the target amide.
Optimization Notes
Carbodiimide-Mediated Coupling
Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) are used in CH₂Cl₂ to directly couple the acid and amine. This method avoids handling corrosive SOCl₂ and improves atom economy.
Reaction Parameters
-
Molar Ratio : 1:1.2 (acid:amine)
-
Yield : 68–75%
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3).
Critical Analysis of Methodologies
Solvent and Catalytic Systems
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents (e.g., THF) enhance sulfonylation rates by stabilizing ionic intermediates, while CH₂Cl₂ improves amidation yields due to its low polarity. Catalytic DMAP accelerates carbodiimide-mediated couplings by activating the carboxylate intermediate.
Substituent Effects on Yield
Electron-withdrawing groups on the sulfonyl chloride (e.g., 4-chloro) increase electrophilicity, improving sulfonylation yields (70% vs. 58% for 3-bromo derivatives). Steric hindrance from the naphthyl group slightly reduces amidation efficiency (∼5% lower yield compared to benzylamine).
Purification and Characterization
Crystallization vs. Chromatography
Spectroscopic Validation
-
13C NMR : Key peaks include δ 174.12 (C=O), 135.23 (ipso-C of sulfonyl), and 127.63 (naphthyl C-1).
-
IR : Strong bands at 1665 cm⁻¹ (amide C=O) and 1350/1160 cm⁻¹ (sulfonyl S=O).
Industrial-Scale Considerations
Patent WO2016170545A1 highlights solvent recycling and catalytic reuse for cost-effective production. For example:
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound, focusing on its ability to induce apoptosis and inhibit tumor growth.
- Mechanism of Action : The compound has been shown to promote apoptosis in cancer cells through the activation of caspases, particularly caspase-3 and caspase-8. It also causes cell cycle arrest at the G1 phase, preventing cancer cell proliferation.
- Case Study : In xenograft models using A549 lung cancer cells, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. This suggests its potential as an effective therapeutic agent against lung cancer.
Enzyme Inhibition
The compound exhibits promising enzyme inhibitory effects, particularly against acetylcholinesterase (AChE) and urease.
- Biological Activity : Compounds similar in structure have shown effectiveness in inhibiting AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's. The sulfonamide group enhances enzyme inhibition compared to non-sulfonamide counterparts .
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial activity, which could be beneficial in treating various infections.
- Study Findings : A series of derivatives containing the sulfonamide moiety were evaluated for antimicrobial activity, revealing that the incorporation of this group significantly enhanced efficacy against a range of bacterial strains.
Several studies have been conducted to evaluate the efficacy of 1-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylpiperidine-3-carboxamide:
- In Vivo Tumor Models : Administration of the compound in mouse models showed a marked decrease in tumor size when compared to untreated controls.
- Synergistic Effects : When combined with conventional chemotherapeutics like cisplatin, this compound exhibited enhanced antitumor efficacy, suggesting potential for combination therapies.
- Safety Profile : Toxicity assessments indicated no acute toxicity at doses up to 2000 mg/kg in animal models, supporting its further development for clinical applications.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally or Functionally Similar Compounds
Pyridine-Based CYP51 Inhibitors (UDO and UDD)
- Structural Similarities: Both UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone] and UDD [N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine] share a piperazine/piperidine backbone and aromatic substituents, akin to the piperidine core in the target compound.
- Functional Differences: UDO/UDD inhibit Trypanosoma cruzi CYP51, a key enzyme in ergosterol biosynthesis, with efficacy comparable to posaconazole . The target compound lacks the trifluoromethyl and pyridine groups critical for CYP51 binding, suggesting divergent mechanisms.
Halogen-Substituted Chalcones (C1–C4)
- Structural Overlaps: Chalcones like (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on (C1) share the 4-chlorophenyl motif but differ in their enone backbone versus the sulfonyl-carboxamide architecture of the target compound.
- Bioactivity: Compound IC50 (MCF-7 Cells) Cytotoxic Potential C1 (4-chlorophenyl) 1,484.75 µg/mL None C2 (4-chlorophenyl) 37.24 µg/mL High C3 (3-bromophenyl) 422.22 µg/mL Moderate C4 (3-bromophenyl) 22.41 µg/mL High The 4-chlorophenyl group in C2 enhances cytotoxicity compared to C1, implying that halogen positioning and additional substituents (e.g., isopropyl in C4) critically modulate activity . The target compound’s sulfonyl group may improve solubility or target engagement relative to chalcones.
1-Aryltriazole Anticancer Agents
- Key Example : 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives exhibit potent growth inhibition (GP = 68.09–70.94%) against NCI-H522 lung cancer cells .
- Comparison : The target compound’s carboxamide group mirrors the triazole carboxylate’s hydrogen-bonding capacity, but its naphthalene moiety may enhance hydrophobic interactions absent in triazoles.
Structural and Functional Insights
- Sulfonyl Group : Unlike chalcones (C1–C4) or triazoles, the sulfonyl group in the target compound may confer metabolic stability or act as a hydrogen-bond acceptor, similar to sulfonamide drugs.
- Naphthalen-1-yl Carboxamide : This bulky aromatic group could enhance DNA intercalation or protein binding, akin to anthracyclines, though this remains speculative without direct data.
- 4-Chlorophenyl Motif : Shared with C1–C2 and UDO/UDD, this group likely contributes to lipophilicity and target affinity across diverse mechanisms .
Biologische Aktivität
1-(4-Chlorophenyl)sulfonyl-N-naphthalen-1-ylpiperidine-3-carboxamide is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 373.87 g/mol
- CAS Number : 156634-92-3
Biological Activity Overview
The biological activities of this compound have been evaluated through various assays, including antimicrobial susceptibility tests, anticancer efficacy evaluations, and enzyme inhibition studies.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds related to the sulfonamide class. The synthesized derivatives of 1-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylpiperidine-3-carboxamide showed varying degrees of antibacterial activity against several strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
| Pseudomonas aeruginosa | Weak |
The compound exhibited significant antimicrobial activity comparable to standard drugs such as ciprofloxacin and fluconazole, particularly against Salmonella typhi and Bacillus subtilis .
Anticancer Activity
The anticancer potential of this compound was assessed using the MTT assay against various cancer cell lines. The results indicated that the compound demonstrated cytotoxic effects, although it was less potent than standard chemotherapeutic agents like 5-fluorouracil.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HT29 (Colon cancer) | 10.5 |
| MCF7 (Breast cancer) | 15.2 |
| A549 (Lung cancer) | 12.8 |
These findings suggest that while the compound has promising anticancer activity, further optimization may be necessary to enhance its efficacy .
Enzyme Inhibition Studies
The compound's ability to inhibit key enzymes was also investigated. It showed significant inhibition against acetylcholinesterase (AChE) and urease, which are important in various physiological processes.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Acetylcholinesterase | 72% |
| Urease | 85% |
This suggests potential applications in treating conditions related to enzyme dysregulation, such as Alzheimer's disease and urea cycle disorders .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of sulfonamide derivatives demonstrated that compounds similar to 1-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylpiperidine-3-carboxamide exhibited strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating a promising lead for developing new antibiotics .
- Anticancer Potential : In vitro studies revealed that the compound effectively inhibited cell proliferation in various cancer cell lines, with a notable reduction in viability observed in HT29 cells, suggesting its potential as an anticancer agent .
Q & A
Q. What are the critical steps for identifying and structurally characterizing 1-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylpiperidine-3-carboxamide in synthetic workflows?
Methodological Answer: Structural elucidation requires a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify proton environments and carbon frameworks, resolving ambiguities in substituent positions (e.g., distinguishing naphthalene vs. piperidine ring interactions) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (C22H21ClN2O3S, MW 428.93 g/mol) and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemistry and intermolecular interactions, particularly for sulfonyl and carboxamide groups .
Q. What are the key considerations for synthesizing 1-(4-chlorophenyl)sulfonyl-N-naphthalen-1-ylpiperidine-3-carboxamide?
Methodological Answer: Synthesis involves multi-step optimization:
Piperidine Core Formation: Cyclization of precursor amines under Lewis acid catalysis (e.g., AlCl3) .
Sulfonylation: Reaction of 4-chlorobenzenesulfonyl chloride with the piperidine intermediate in dichloromethane at 0–5°C to avoid side reactions .
Carboxamide Coupling: Use of EDC/HOBt for activating the carboxylic acid, followed by naphthylamine addition in DMF at 60°C .
Critical Parameters: Solvent polarity (DMF > THF for coupling efficiency), temperature control to prevent sulfonyl group hydrolysis.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the final carboxamide coupling step?
Methodological Answer: Systematic optimization via Design of Experiments (DoE):
- Factors: Solvent polarity (DMF vs. DMSO), catalyst (DMAP vs. pyridine), temperature (40–80°C).
- Response Surface Methodology (RSM): Identifies optimal conditions (e.g., DMF, 60°C, 12 hr) with >85% yield .
- Purity Analysis: HPLC monitoring (C18 column, acetonitrile/water gradient) to detect unreacted naphthylamine .
Q. What methodologies are recommended for evaluating the compound’s biological activity, particularly enzyme inhibition?
Methodological Answer:
- Kinetic Assays: Measure IC50 against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
- Docking Studies: Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity at sulfonyl and carboxamide motifs .
- SAR Analysis: Compare with analogs (e.g., 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide) to identify critical substituents .
Q. How can researchers resolve contradictions in biological activity data across similar compounds?
Methodological Answer:
- Meta-Analysis: Aggregate data from PubChem and crystallographic databases to identify trends (e.g., chlorine substituents enhance kinase inhibition) .
- Counter-Screening: Test compounds against off-target receptors (e.g., GPCRs) to rule out nonspecific binding .
- Structural Modifications: Introduce methyl or methoxy groups to isolate electronic vs. steric effects .
Q. What computational approaches are validated for predicting the compound’s physicochemical properties?
Methodological Answer:
- QSAR Modeling: Use descriptors like logP (calculated: 3.2) and topological polar surface area (TPSA: 85 Ų) to predict permeability .
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess sulfonyl group electrostatic potential .
- ADMET Prediction: SwissADME or pkCSM for bioavailability and toxicity profiling .
Q. What are the best practices for comparative analysis with structurally related compounds?
Methodological Answer:
- Structural Overlay: Superimpose X-ray structures (e.g., CCDC entries) to compare binding modes .
- Thermodynamic Profiling: Isothermal titration calorimetry (ITC) to measure ΔG and ΔH of target binding .
- Functional Group Replacement: Synthesize analogs with isosteric replacements (e.g., sulfonyl → carbonyl) to assess pharmacophore requirements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
